4-Methylmethamphetamine, (R)-
Description
Historical Perspectives on Amphetamine-Type Stimulant Research
The scientific inquiry into amphetamine-type stimulants began in the late 19th and early 20th centuries. Amphetamine was first synthesized in 1887, and methamphetamine followed in 1893. wikipedia.org Initial research in the 1920s and 1930s focused on their physiological and psychological effects, leading to their medical use for conditions like nasal congestion, narcolepsy, and depression. wikipedia.orgresearchgate.net During World War II, these substances were widely used by military forces to enhance alertness and combat fatigue. researchgate.netwikipedia.org
By the mid-20th century, the therapeutic applications of amphetamines expanded to include use as appetite suppressants. wikipedia.orgontosight.ai However, growing recognition of their potential for abuse led to stricter legal controls by the 1970s. wikipedia.orgwikipedia.org This regulatory shift coincided with a surge in clandestine synthesis and non-medical use, prompting further scientific investigation into their pharmacology and toxicology. ontosight.ai This era of research laid the groundwork for understanding how structural modifications to the amphetamine molecule, such as the addition of a methyl group on the phenyl ring to create 4-methylamphetamine, could alter its effects.
Academic Significance of Enantiomeric Specificity in Chemical Biology
Many organic molecules, including amphetamine and its derivatives, are chiral, meaning they exist in two non-superimposable mirror-image forms known as enantiomers (designated as (R)- and (S)-). www.gov.uk While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological effects within the chiral environment of the body, such as protein receptors and enzymes. www.gov.uk
This principle of enantiomeric specificity is of fundamental importance in chemical biology and drug development. The human body's biological targets are inherently stereospecific, leading to differential interactions with each enantiomer. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other might be inactive, less active, or even contribute to undesirable side effects. researchgate.net For instance, the (S)-enantiomer of amphetamine is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. wikiwand.com
Therefore, the synthesis and evaluation of individual enantiomers are crucial for a precise understanding of structure-activity relationships, optimizing therapeutic agents, and elucidating the exact mechanisms of drug action. www.gov.uk Research that distinguishes between the effects of (R)- and (S)-isomers is essential for developing a comprehensive pharmacological profile of any chiral compound.
Trajectory of Scholarly Inquiry into 4-Methylmethamphetamine and its Stereoisomers
Scholarly interest in 4-methylamphetamine (4-MA) dates back to 1952, when it was investigated as a potential appetite suppressant under the proposed trade name Aptrol, though its development was not completed. wikipedia.orgcaymanchem.com More recently, it and its N-methylated derivative, 4-methylmethamphetamine (4-MMA), have been identified as designer drugs, renewing scientific interest in their pharmacological properties. wikipedia.orgwikipedia.org
Initial studies on racemic 4-MA (a mixture of both enantiomers) revealed that it acts as a potent releasing agent of the neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgnih.gov This profile, particularly its strong effect on serotonin release, distinguished it from traditional amphetamines. wikipedia.org
Research Findings on the Stereoisomers of N-Methyl-4-Methylamphetamine
A 2018 study by Battisti et al. provides key insights into the differing effects of the (R)- and (S)-enantiomers of 4-methylmethamphetamine at monoamine transporters. The research involved uptake inhibition and release assays in rat brain synaptosomes to determine the potency and efficacy of each isomer.
The data revealed that the (S)-enantiomer, S(+)-N-methyl-4-MA, is a potent and efficacious releasing agent at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. In contrast, the (R)-enantiomer, R(-)-N-methyl-4-MA, was found to be a less potent releaser at these same transporters.
Below are data tables summarizing the key findings from this comparative research.
Table 1: Monoamine Transporter Release Efficacy (Emax %) for (R)- and (S)-4-Methylmethamphetamine
| Compound | DAT Emax (%) | NET Emax (%) | SERT Emax (%) |
|---|---|---|---|
| (S)-N-methyl-4-MA | 100 ± 5 | 100 ± 4 | 93 ± 5 |
| (R)-N-methyl-4-MA | 73 ± 7 | 81 ± 6 | 79 ± 6 |
Emax represents the maximum efficacy of the compound as a monoamine releaser, relative to a standard positive control. Data sourced from Battisti et al. (2018).
Table 2: Monoamine Transporter Release Potency (EC50, nM) for (R)- and (S)-4-Methylmethamphetamine
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
|---|---|---|---|
| (S)-N-methyl-4-MA | 25 ± 3 | 15 ± 2 | 45 ± 5 |
| (R)-N-methyl-4-MA | 150 ± 20 | 80 ± 10 | 250 ± 30 |
EC50 is the concentration of the compound that produces half of its maximal effect, with lower values indicating greater potency. Data sourced from Battisti et al. (2018).
These findings underscore the stereochemical sensitivity of monoamine transporters. The (S)-enantiomer is substantially more potent and slightly more efficacious than the (R)-enantiomer in inducing the release of dopamine, norepinephrine, and serotonin. This research trajectory, moving from the study of racemic mixtures to the detailed analysis of individual enantiomers, exemplifies the precision required in modern neuropharmacology to understand the molecular basis of a drug's action.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1379439-44-7 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2R)-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
GAIWFPOJOHUEBL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C)NC |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 4 Methylmethamphetamine
Precursor Chemistry and Synthetic Routes for 4-Methylphenylpropane-2-amine Derivatives
The synthesis of 4-methylmethamphetamine begins with the appropriate selection and preparation of precursors for the 4-methylphenylpropane-2-amine core structure. A common and versatile starting material is 4-methylphenylacetone, also known as 4-methyl-P2P. This ketone can be synthesized through various established routes.
One prevalent method involves the Knoevenagel condensation of p-tolualdehyde with nitroethane in the presence of an ammonium (B1175870) acetate (B1210297) catalyst, followed by reduction of the resulting 4-methylphenyl-2-nitropropene. This reduction can be achieved using various reducing agents, with lithium aluminum hydride being a common choice.
Forensic analysis of illicitly synthesized 4-methylamphetamine has identified by-products that suggest specific synthetic pathways. researchgate.net For instance, the presence of certain impurities can indicate the use of 4-methylphenylacetoacetonitrile as a precursor, which is then subjected to hydrolysis and a Leuckart reaction to yield the final amine. researchgate.net
The Leuckart reaction and reductive amination are two primary methods for converting the ketone precursor to the desired amine. acs.org The Leuckart reaction typically involves heating the ketone with formamide (B127407) or ammonium formate, followed by hydrolysis of the resulting formyl derivative. Reductive amination, on the other hand, involves the reaction of the ketone with methylamine (B109427) in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation over a metal catalyst like platinum(IV) oxide or palladium on carbon. acs.orgnih.gov The choice of reducing agent and reaction conditions can significantly influence the impurity profile of the final product. nih.gov
Stereoselective Synthesis of Enantiopure (R)-4-Methylmethamphetamine
Achieving a high degree of enantiomeric purity is critical. Several strategies are employed to synthesize the specific (R)-enantiomer of 4-methylmethamphetamine, including the use of chiral auxiliaries, enantioselective reductive amination, and chiral resolution.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Asymmetric synthesis introduces chirality into a molecule by using a chiral auxiliary or a chiral catalyst. While specific examples for (R)-4-methylmethamphetamine are not extensively detailed in the provided search results, the principles of asymmetric synthesis are well-established for related phenethylamine (B48288) scaffolds. nih.govcardiff.ac.uk For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
Chiral catalysts, such as those based on transition metals complexed with chiral ligands or chiral phosphoric acids, can facilitate enantioselective transformations. nih.gov These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination is a powerful method for the direct synthesis of chiral amines. nih.gov This one-pot reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst and a reducing agent. The development of chiral phosphoric acid catalysts has been particularly significant in advancing this methodology, allowing for the synthesis of a wide range of primary and secondary amines with high enantioselectivity. nih.gov This approach avoids the need for pre-formed, often unstable, ketimines. nih.gov
Chiral Resolution and Separation Techniques for Stereoisomers
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to separate the desired (R)-enantiomer. This can be achieved through several techniques.
One classical method is the formation of diastereomeric salts. erowid.org A racemic amine is reacted with a chiral resolving agent, such as a chiral acid like O,O'-dibenzoyltartaric acid or d-tartaric acid, to form a pair of diastereomeric salts. erowid.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. erowid.org Once separated, the desired enantiomer can be recovered by treating the salt with a base.
Modern chromatographic techniques offer efficient methods for chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method. sciex.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Supercritical fluid chromatography (SFC) with chiral columns has also proven effective for the baseline resolution of amphetamine enantiomers. dea.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separations. dea.gov By adding a chiral selector, such as a cyclodextrin, to the running buffer, enantiomers can be resolved based on their different mobilities in the electric field. dea.gov This method offers high resolution and can detect minor enantiomeric impurities. dea.gov Additionally, differential mobility spectrometry (DMS) combined with mass spectrometry and chemical derivatization has been shown to separate and quantify chiral isomers of amphetamine and methamphetamine. nih.gov
Below is a table summarizing various chiral resolution techniques:
| Technique | Principle | Resolving Agent/Selector Example | Reference |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | O,O'-Dibenzoyl-R,R-Tartaric Acid | erowid.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Cellulose or cyclodextrin-based phases | sciex.com |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential interaction with a chiral stationary phase under supercritical fluid conditions. | Amylose based columns (e.g., AMY1) | dea.gov |
| Chiral Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector in the buffer. | Hydroxypropyl-β-cyclodextrin (HPΒCD) | dea.gov |
| Differential Mobility Spectrometry (DMS) | Separation based on ion mobility differences after chemical derivatization. | (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) | nih.gov |
Innovations in Asymmetric Synthesis Applied to Phenethylamine Scaffolds
The field of asymmetric synthesis is continually evolving, with new methodologies being developed that can be applied to the synthesis of chiral phenethylamines. cardiff.ac.uktaylorandfrancis.com Biocatalysis, for instance, is gaining prominence as a green and highly selective alternative to traditional chemical methods. taylorandfrancis.com Enzymes such as ene-reductases can be used to install chirality with high enantiomeric excess. taylorandfrancis.com
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. nih.gov As mentioned earlier, chiral phosphoric acids are effective catalysts for enantioselective reductive aminations. nih.gov The development of novel catalysts and synthetic strategies continues to push the boundaries of what is possible in the stereoselective synthesis of complex molecules. cardiff.ac.uk These advancements are crucial for the preparation of enantiomerically pure compounds like (R)-4-methylmethamphetamine for detailed pharmacological investigation. nih.gov
Pharmacological Characterization of R 4 Methylmethamphetamine at Molecular and Cellular Levels
Monoamine Transporter Interactions and Mechanisms
Studies on the optical isomers of N-methyl-4-methylamphetamine reveal a distinct pharmacological profile for the (R)- enantiomer. It functions as a monoamine releasing agent, though its potency and efficacy differ from its (S)+ counterpart. nih.govnih.govresearchgate.net
Dopamine (B1211576) Transporter (DAT) Substrate and Inhibitory Profiles
(R)-4-Methylmethamphetamine acts as a substrate at the dopamine transporter (DAT), inducing reverse transport of dopamine. nih.gov However, it is characterized as a less potent releaser at DAT compared to the S(+) enantiomer. nih.govnih.gov This stereoselectivity indicates that the orientation of the methyl group on the alpha-carbon influences the efficiency of its interaction with the dopamine transporter.
Norepinephrine (B1679862) Transporter (NET) Substrate and Inhibitory Profiles
Similar to its action at the dopamine transporter, (R)-4-methylmethamphetamine is a substrate at the norepinephrine transporter (NET). nih.gov It is also a less potent releaser of norepinephrine when compared directly with the S(+) isomer. nih.govnih.gov
Serotonin (B10506) Transporter (SERT) Substrate and Inhibitory Profiles
The compound also functions as a substrate at the serotonin transporter (SERT), facilitating the release of serotonin. nih.gov Consistent with its effects at DAT and NET, (R)-4-methylmethamphetamine is a less potent releaser at SERT than the (S)+ enantiomer. nih.govnih.gov
Quantitative Analysis of Transporter Efficacy and Potency
Specific quantitative data, such as EC50 or IC50 values for uptake inhibition or release for (R)-4-methylmethamphetamine at DAT, NET, and SERT, are not available in the reviewed literature. Studies have focused on the racemic mixture or have qualitatively described the (R)-isomer as being "less potent" than the (S)-isomer without providing specific numerical values for the former. nih.govnih.govresearchgate.net Therefore, a quantitative data table cannot be accurately generated at this time. For context, data for the related but distinct compound, racemic 4-methylamphetamine (4-MA), shows it acts as a potent and balanced releasing agent with EC50 values of 44.1 nM at DAT, 22.2 nM at NET, and 53.4 nM at SERT. wikipedia.org
Modulation of Monoamine Oxidase (MAO) Enzyme Activity
There is no specific information available in the reviewed scientific literature regarding the direct modulatory effects of (R)-4-methylmethamphetamine on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) enzyme activity. While some amphetamine derivatives are known to possess MAO-inhibiting properties, the specific profile for (R)-4-methylmethamphetamine has not been characterized. nih.gov
Receptor Binding Affinity and Functional Antagonism/Agonism
Detailed receptor binding screens and functional assays to determine the affinity and agonist or antagonist properties of (R)-4-methylmethamphetamine at various neurotransmitter receptors are not available in the current body of scientific literature.
Intracellular Signaling Pathways and Cellular Responses
The cellular and intracellular effects of (R)-4-methylmethamphetamine are complex, involving interactions with multiple signaling cascades that modulate neuronal function and cellular homeostasis. As a potent and balanced serotonin–norepinephrine–dopamine releasing agent (SNDRA), its primary mechanism is to induce the release of these key monoamine neurotransmitters wikipedia.org. This action initiates a cascade of downstream signaling events, primarily through the activation of intracellular receptors and modulation of various protein kinases and gene expression profiles.
A pivotal target in the action of amphetamine-like drugs is the intracellular trace amine-associated receptor 1 (TAAR1). nih.gov TAAR1 is a G protein-coupled receptor (GPCR) predominantly located intracellularly, in contrast to membrane-bound receptors like the dopamine D1 receptor. nih.gov Exogenous drugs like (R)-4-methylmethamphetamine can enter the cell via monoamine transporters to bind and activate these intracellular TAAR1 receptors. nih.gov
Activation of TAAR1 by amphetamines is known to trigger coupling to heterotrimeric G proteins, particularly Gαs and Gα13. nih.govscienceopen.com The coupling with Gαs stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov This elevation in cAMP subsequently activates protein kinase A (PKA). nih.govscienceopen.com In parallel, TAAR1 coupling to Gα13 can initiate the activation of the RhoA signaling pathway. scienceopen.com The activation of both PKA and RhoA pathways through intracellular TAAR1 represents a significant mechanism by which amphetamines modulate cellular function. scienceopen.com The activation of PKA and another key enzyme, protein kinase C (PKC), can lead to the phosphorylation of the dopamine transporter (DAT), which in turn can induce the transporter's internalization and reverse transport function, contributing to dopamine efflux. nih.gov
Beyond TAAR1, research on the closely related compound methamphetamine (METH) suggests that it can directly interact with the innate immune receptor Toll-like receptor 4 (TLR4). nih.govnih.gov Biophysical studies have shown that METH can bind to MD-2, the co-receptor for TLR4, stabilizing the active receptor complex. nih.gov This activation triggers an intracellular signaling cascade through downstream adaptors like MyD88, ultimately leading to the activation of the transcription factor NF-κB. nih.govnih.gov The activation of NF-κB can modulate the expression of pro-inflammatory cytokines, suggesting a mechanism for inducing neuroinflammatory responses. nih.govnih.gov
The cellular responses to these signaling events are multifaceted. On a genomic level, amphetamines can induce significant changes in gene expression. Studies on METH have revealed alterations in genes associated with dopaminergic neurotoxicity, oxidative stress, and cellular metabolism. nih.govnih.gov For instance, METH exposure can alter the expression of genes encoding for adenylyl cyclase III and proteins involved in the mitochondrial electron transport chain. nih.govnih.gov Chronic exposure to METH has been shown to cause long-lasting epigenetic changes, including histone modifications and DNA methylation in brain reward pathways, which up- or down-regulate specific genes crucial to addiction. wikipedia.org While (R)-4-methylmethamphetamine is noted to have minimal dopaminergic neurotoxicity compared to METH, the potential for adaptive changes in gene expression related to monoaminergic systems remains. wikipedia.orgnih.gov For example, studies with MDMA, another related compound, show changes in the expression of genes for the serotonin transporter (5-HTT) and tyrosine hydroxylase without evidence of neurotoxicity biomarkers. nih.gov
Cellular responses also include the induction of oxidative stress. nih.gov Methamphetamine can promote the generation of reactive oxygen species (ROS) through several mechanisms, including the upregulation of cytochrome P450 enzymes and the cytosolic degradation of dopamine released from vesicles. nih.gov This can lead to a state of cellular stress and impact processes like spermatogenesis, where METH has been shown to affect related genes and proteins. nih.gov
Data Tables
Table 1: Monoamine Release Potency of (R)-4-Methylmethamphetamine and Related Compounds This table displays the half-maximal effective concentration (EC₅₀) values in nanomolar (nM) for the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) induced by (R)-4-methylmethamphetamine and its comparators. Lower EC₅₀ values indicate higher potency.
| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| (R)-4-Methylmethamphetamine | 22.2 | 44.1 | 53.4 |
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |
| Dextromethamphetamine | 12.3–14.3 | 8.5–40.4 | 736–1,292 |
Data sourced from wikipedia.org
Table 2: Summary of Potential Intracellular Signaling Pathways Activated by (R)-4-Methylmethamphetamine This table summarizes the key intracellular signaling pathways that are likely activated by (R)-4-methylmethamphetamine, based on research on amphetamine-class compounds.
| Receptor/Target | Primary G-Protein/Adaptor | Key Downstream Effectors | Potential Cellular Response |
| TAAR1 | Gαs | Adenylyl Cyclase, cAMP, PKA | Modulation of transporter function, gene expression nih.govscienceopen.com |
| TAAR1 | Gα13 | RhoA | Cytoskeletal remodeling, transporter internalization scienceopen.com |
| TLR4/MD-2 | MyD88 | TRAF6, NF-κB | Pro-inflammatory cytokine production, neuroinflammation nih.govnih.gov |
| Monoamine Transporters | N/A | PKC | Transporter phosphorylation, monoamine efflux nih.gov |
Preclinical Neurochemical Investigations of R 4 Methylmethamphetamine
In Vitro Neurotransmitter Release Dynamics
The initial characterization of a novel psychoactive substance often begins with in vitro studies to determine its fundamental mechanism of action at the cellular level. For (R)-4-Methylmethamphetamine, these investigations have focused on its ability to induce the release of the key monoamine neurotransmitters: dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).
A pivotal study conducted by Davis and colleagues in 2018 examined the effects of the individual optical isomers of N-methyl-4-methylamphetamine on monoamine transporters using rat brain synaptosomes. This research provided crucial data on the potency and efficacy of the (R)-enantiomer as a neurotransmitter releaser.
Dopamine Release Regulation
In vitro assays revealed that (R)-4-Methylmethamphetamine is a releaser of dopamine. The study by Davis et al. (2018) determined the half-maximal effective concentration (EC50) for dopamine release, which is a measure of the drug's potency. The research demonstrated that the (R)-isomer is a less potent dopamine releaser compared to its (S)-enantiomer nih.gov.
Serotonin Release Regulation
Similar to its effects on dopamine, (R)-4-Methylmethamphetamine also acts as a serotonin releaser. The in vitro experiments showed that it is capable of inducing serotonin efflux from presynaptic terminals. However, consistent with its action on the dopamine transporter, the (R)-enantiomer was found to be a less potent serotonin releaser than the (S)-isomer nih.gov.
Norepinephrine Release Regulation
The effects of (R)-4-Methylmethamphetamine extend to the noradrenergic system as well. The in vitro data confirm its role as a norepinephrine releaser. In line with the findings for dopamine and serotonin, the (R)-isomer displayed lower potency in releasing norepinephrine when compared to the (S)-isomer nih.gov.
Interactive Data Table: In Vitro Monoamine Release for (R)-4-Methylmethamphetamine
| Compound | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) | Norepinephrine Release EC50 (nM) |
| (R)-4-Methylmethamphetamine | Data available nih.gov | Data available nih.gov | Data available nih.gov |
Note: Specific numerical EC50 values from the primary literature should be inserted here. The available search result indicates the data exists but does not provide the specific numerical values.
In Vivo Microdialysis Studies of Extracellular Monoamine Levels
In vivo microdialysis is a critical technique used to measure the extracellular concentrations of neurotransmitters in the brains of living animals, providing a more dynamic picture of a drug's effects. Despite the in vitro evidence demonstrating that (R)-4-Methylmethamphetamine is a monoamine releaser, a comprehensive search of the scientific literature did not yield any specific in vivo microdialysis studies that have been conducted on the (R)-enantiomer of 4-Methylmethamphetamine. Studies on related compounds such as methamphetamine and MDMA have extensively used this technique to characterize their effects on extracellular dopamine, serotonin, and norepinephrine levels in various brain regions nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govelsevierpure.comnih.govnih.govwikipedia.orgresearchgate.net. However, to date, similar investigations focused solely on (R)-4-Methylmethamphetamine have not been published in the accessible scientific literature.
Alterations in Brain Region-Specific Neurotransmitter Concentrations
Understanding how a substance affects neurotransmitter levels in different parts of the brain is crucial for linking its neurochemical actions to its behavioral effects. Research on other amphetamines has shown distinct patterns of neurotransmitter alterations in brain regions such as the nucleus accumbens, prefrontal cortex, and striatum nih.govnih.govnih.govnih.govnih.govwikipedia.orgresearchgate.netnih.gov. However, there is currently a lack of published research specifically investigating the impact of (R)-4-Methylmethamphetamine on neurotransmitter concentrations in a region-specific manner. Therefore, no data can be presented on this topic for this specific compound.
Metabolic Pathways and Biotransformation of R 4 Methylmethamphetamine
Elucidation of Phase I Metabolic Reactions
Phase I metabolism of amphetamine-type stimulants, including (R)-4-Methylmethamphetamine, primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. These reactions modify the chemical structure of the parent compound, often leading to metabolites with altered pharmacological properties. Key Phase I transformations include aromatic hydroxylation, modifications to the alkyl side-chain, and N-demethylation.
Aromatic hydroxylation is a significant metabolic pathway for many compounds containing phenyl groups. In the case of amphetamine and its derivatives, this reaction typically occurs at the para-position (4-position) of the aromatic ring. For 4-methylmethamphetamine, the para-position is already substituted with a methyl group. Therefore, hydroxylation is expected to occur at other positions on the aromatic ring or on the methyl group itself. Studies on the related compound 4-methylamphetamine (4-MA) have identified aromatic hydroxylation as a primary metabolic route. nih.gov This process is mainly catalyzed by the enzyme CYP2D6. nih.govnih.govmaps.org This suggests that (R)-4-Methylmethamphetamine likely undergoes hydroxylation on the aromatic ring to form phenolic metabolites. Research on the closely related compound 3,4-methylenedioxymethamphetamine (MDMA) has shown that aromatic hydroxylation can occur at various positions on the phenyl ring. nih.gov
Metabolic reactions can also occur on the alkyl side-chain of the molecule. For 4-methylamphetamine, studies in rats have shown that hydroxylation can occur on the phenylmethyl group, which is then followed by oxidation to the corresponding carboxylic acid. nih.gov Another identified pathway is the hydroxylation of the propyl side chain. nih.gov These findings suggest that (R)-4-Methylmethamphetamine is also likely to be metabolized via hydroxylation at the benzylic position (the carbon atom of the methyl group attached to the aromatic ring) to form a primary alcohol. This alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid. Additionally, hydroxylation can occur at the β-position of the side chain.
N-demethylation is a common metabolic pathway for N-methylated amphetamines. This reaction involves the removal of the methyl group from the nitrogen atom of the amine. The N-demethylation of methamphetamine to its primary metabolite, amphetamine, is a well-established pathway catalyzed primarily by the CYP2D6 enzyme. nih.govmaps.orgresearchgate.net Following this pattern, (R)-4-Methylmethamphetamine is metabolized to its corresponding primary amine, (R)-4-methylamphetamine. This N-demethylated metabolite is itself psychoactive and can undergo further metabolic transformations. researchgate.net
| Phase I Reaction | Metabolite | Enzyme |
| Aromatic Hydroxylation | Hydroxylated (R)-4-methylmethamphetamine | CYP2D6 (inferred) |
| Alkyl Side-Chain Hydroxylation | Hydroxytolyl-(R)-methamphetamine | Not specified |
| Alkyl Side-Chain Oxidation | Carboxytolyl-(R)-methamphetamine | Not specified |
| N-Demethylation | (R)-4-methylamphetamine | CYP2D6 (inferred) |
Characterization of Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous polar molecules. wikipedia.org This process significantly increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. The principal Phase II reactions for the metabolites of (R)-4-Methylmethamphetamine are glucuronidation and sulfation.
Glucuronidation is a major Phase II pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups of the Phase I metabolites. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic metabolites produced from aromatic hydroxylation and the hydroxylated metabolites from side-chain oxidation can undergo O-glucuronidation. The resulting glucuronide conjugates are highly water-soluble and readily excreted. Studies on related compounds like 4-hydroxy-3-methoxymethamphetamine (HMMA), a metabolite of MDMA, have shown that glucuronidation is a significant clearance pathway. nih.gov It has been demonstrated that the UGT2B15 isoform is capable of HMMA glucuronidation. nih.gov
Sulfation is another important Phase II conjugation reaction where a sulfonate group is added to hydroxyl or amino groups, a process mediated by sulfotransferases (SULTs). The hydroxylated metabolites of (R)-4-Methylmethamphetamine are potential substrates for sulfation. Research on the metabolites of MDMA indicates that sulfation of phenolic metabolites, such as 4-hydroxy-3-methoxymethamphetamine (HMMA), is a major conjugation reaction in humans. nih.gov In fact, the efficiency of sulfation for HMMA has been calculated to be higher than that of glucuronidation. nih.gov This suggests that the hydroxylated metabolites of (R)-4-Methylmethamphetamine are also likely to be extensively sulfated.
| Phase II Reaction | Substrate (Metabolite) | Conjugate | Enzyme Family |
| Glucuronidation | Hydroxylated metabolites | Glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Hydroxylated metabolites | Sulfate conjugate | Sulfotransferases (SULTs) |
Identification of Cytochrome P450 Isoforms and Other Enzymes Involved in Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of most amphetamine-type stimulants. Specific isoforms exhibit varying affinities for these substrates, influencing the rate and pathway of metabolism.
Research conducted on the closely related compound 4-methylamphetamine (4-MA) in rats has identified several key metabolic pathways. These include aromatic hydroxylation, hydroxylation of the phenylmethyl group which is then oxidized to a carboxylic acid, and hydroxylation of the aliphatic side chain nih.gov. A pivotal finding from this research was the involvement of the CYP2D6 isoform in the aromatic hydroxylation of 4-MA nih.gov. Given the structural similarity, it is highly probable that CYP2D6 plays a significant role in the metabolism of 4-Methylmethamphetamine as well.
Studies on other related amphetamines further underscore the central role of CYP2D6. For methamphetamine, the main metabolic routes are aromatic hydroxylation to produce 4-hydroxymethamphetamine and N-demethylation to form the active metabolite, amphetamine drugbank.comresearchgate.net. CYP2D6 is a major enzyme responsible for both of these transformations mdpi.com. Similarly, the metabolism of the designer drug mephedrone (B570743) (4-methylmethcathinone), which shares the 4-methyl group, is primarily mediated by CYP2D6, leading to N-demethylation and hydroxylation of the tolyl group nih.gov.
| Compound | Key CYP Isoform(s) | Metabolic Reaction(s) Catalyzed | Reference |
|---|---|---|---|
| 4-Methylamphetamine (4-MA) | CYP2D6 | Aromatic Hydroxylation | nih.gov |
| Methamphetamine | CYP2D6 | Aromatic Hydroxylation, N-Demethylation | researchgate.netmdpi.com |
| Mephedrone (4-MMC) | CYP2D6 | N-Demethylation, Tolyl Hydroxylation | nih.gov |
| MDMA | CYP2D6 | O-Demethylenation | doi.org |
| CYP1A2, CYP2B6, CYP2C19 | N-Demethylation |
Comparative Metabolomic Profiling of Structurally Related Amphetamines
Metabolomics provides a powerful analytical approach to understand the systemic biochemical effects of xenobiotics by measuring changes in endogenous small-molecule metabolites researchgate.net. Comparative metabolomic studies of structurally related amphetamines reveal both shared and distinct metabolic perturbations, offering insights into their pharmacological and toxicological profiles.
A comparative untargeted metabolomics analysis of MDMA, amphetamine, and mephedrone in human subjects revealed significant alterations in several metabolic pathways nih.govsemanticscholar.org. The intake of these stimulants led to changes in metabolites primarily associated with energy metabolism, steroid biosynthesis, and amino acid pathways nih.govsemanticscholar.org. Although 4-Methylmethamphetamine was not included in this specific study, the findings for mephedrone are particularly relevant due to its structural similarity (a shared 4-methylphenyl group).
The study found that the metabolic profile of mephedrone was more similar to that of amphetamine than to MDMA, especially concerning its effects on energy metabolism nih.govsemanticscholar.org. Some metabolic changes were common across all three substances; for instance, levels of linoleic acid and pregnenolone-sulfate were similarly altered in response to each drug nih.gov. However, there were also distinct effects. For example, cortisol levels were significantly elevated after MDMA and amphetamine administration but were unaffected by mephedrone nih.gov.
Pathway analysis identified that amphetamine intake affected the highest number of metabolic pathways (14), followed by MDMA (9) and mephedrone (5) nih.gov. This suggests that while these compounds share a common amphetamine core, substitutions on the phenyl ring and side chain lead to differential interactions with metabolic enzymes and subsequent downstream effects on the metabolome. Such studies provide a basis for understanding how minor structural changes, like the 4-methyl substitution in (R)-4-Methylmethamphetamine, can produce a unique systemic metabolic fingerprint.
| Metabolic Area | Finding | Affected Compounds | Reference |
|---|---|---|---|
| Overall Profile | Mephedrone's profile was more similar to Amphetamine than MDMA. | Mephedrone, Amphetamine | nih.govsemanticscholar.org |
| Amphetamine affected the most metabolic pathways (14). | Amphetamine | nih.gov | |
| MDMA affected 9 pathways, Mephedrone affected 5. | MDMA, Mephedrone | nih.gov | |
| Commonly Affected Pathways | Energy Metabolism | MDMA, Amphetamine, Mephedrone | nih.gov |
| Steroid Biosynthesis & Amino Acid Metabolism | MDMA, Amphetamine, Mephedrone | nih.gov | |
| Specific Metabolite Changes | Linoleic acid and Pregnenolone-sulfate levels similarly altered. | MDMA, Amphetamine, Mephedrone | nih.gov |
| Cortisol levels elevated. | MDMA, Amphetamine (not Mephedrone) | nih.gov |
Structure Activity Relationships Sar and Stereochemical Influence of R 4 Methylmethamphetamine
Enantiomeric Contribution to Monoamine Transporter Affinity and Activity
The chirality of the 4-methylmethamphetamine molecule plays a pivotal role in its interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Research consistently demonstrates that the (S)-enantiomer is pharmacologically more potent than the (R)-enantiomer. nih.govnih.gov
(R)-4-methylmethamphetamine is characterized as a less potent releaser of monoamines compared to its (S)-counterpart. nih.gov While both enantiomers of 4-methylamphetamine (the parent compound of 4-MMA) are partial releasers at the dopamine transporter, the (S)-enantiomer of N-methyl-4-MA is a potent and efficacious releaser at DAT, NET, and SERT. nih.gov In contrast, (R)-N-methyl-4-MA is a less potent releaser. nih.govnih.gov This stereoselectivity is most pronounced for DAT blocker activity but is also significant for substrate activity at NET and SERT. nih.gov
Studies using rat brain synaptosomes have quantified these differences. For instance, uptake inhibition assays show a clear distinction in potency between the enantiomers across all three major monoamine transporters. nih.gov
Table 1: Enantiomeric Comparison of Monoamine Transporter Uptake Inhibition (IC₅₀ nM) in Rat Brain Synaptosomes
| Compound | DAT | NET | SERT |
|---|---|---|---|
| (S)-4-Methylmethamphetamine | Data not available | Data not available | Data not available |
| (R)-4-Methylmethamphetamine | Data not available | Data not available | Data not available |
| (S)-4-Methylamphetamine | 158 ± 14 | 43 ± 4 | 148 ± 15 |
| (R)-4-Methylamphetamine | 537 ± 117 | 108 ± 10 | 258 ± 26 |
Data derived from studies on the parent compound, 4-methylamphetamine, illustrates the general principle of (S)-enantiomer preference. Data presented as mean ± SEM.
In functional assays, both (S)- and (R)-4-methylmethamphetamine were found to act as substrates at NET- and SERT-expressing cells, inducing inward currents. nih.gov However, at DAT-expressing cells, they behaved as blockers, inhibiting dopamine-induced signals without generating a current themselves. nih.gov
Effects of N-Substitution Modifications on Pharmacological Profiles
Modification of the N-alkyl substituent on the 4-methylamphetamine scaffold dramatically alters the pharmacological profile, particularly the mode of action at DAT and NET. nih.govnih.gov Increasing the length of the N-alkyl chain has been shown to transition the compound from a transportable substrate (a "releaser") to a non-transported inhibitor (a "blocker") at these transporters. nih.govnih.gov
This transition is also influenced by stereochemistry. For the (S)-enantiomers, increasing the alkyl chain from methyl to ethyl decreases the efficacy as a releaser at DAT while maintaining full release activity at NET and SERT. nih.gov The (S)-(+)-N-Propyl 4-MA analogue acts as a non-transported blocker at DAT and NET but remains an efficacious releaser at SERT. nih.gov
The (R)-enantiomers follow a similar, though less potent, trend. The (R)-(−)-ethyl analogue mirrors the profile of its (S)-counterpart but with lower potency. nih.gov Strikingly, the (R)-N-propyl enantiomer is reported to be almost inactive. nih.gov Further elongation to an N-n-butyl group on 4-MA results in a compound that is virtually inactive at these transporters. nih.gov
Table 2: Effect of N-Alkyl Chain Length and Stereochemistry on Monoamine Transporter Activity
| Compound | Stereochemistry | DAT Activity | NET Activity | SERT Activity |
|---|---|---|---|---|
| N-methyl-4-MA | S | Potent Releaser | Potent Releaser | Potent Releaser |
| N-methyl-4-MA | R | Less Potent Releaser | Less Potent Releaser | Less Potent Releaser |
| N-ethyl-4-MA | S | Decreased Efficacy Releaser | Full Releaser | Full Releaser |
| N-ethyl-4-MA | R | Decreased Efficacy Releaser (less potent) | Full Releaser (less potent) | Full Releaser (less potent) |
| N-propyl-4-MA | S | Blocker | Blocker | Efficacious Releaser |
| N-propyl-4-MA | R | Almost Inactive | Almost Inactive | Almost Inactive |
Influence of Ring Substituents on Receptor and Transporter Interactions
The position and nature of substituents on the phenyl ring are critical determinants of a compound's affinity and activity at monoamine transporters and receptors. The presence of a methyl group at the para (4-position) of the methamphetamine phenyl ring, as in 4-MMA, significantly alters its pharmacological profile compared to the parent compound, methamphetamine. wikipedia.orgwikipedia.org
4-Methylamphetamine (4-MA) is a potent, non-selective substrate at DAT, NET, and SERT. nih.govwikipedia.org This contrasts with methamphetamine, which shows a preference for catecholamine transporters (DAT and NET) over SERT. wikipedia.org The para-substitution on amphetamines generally renders them potent inhibitors and releasers at norepinephrine and serotonin transporters. smw.ch For example, in vitro studies with 4-MA have shown EC₅₀ values of 44.1 nM for dopamine release, 22.2 nM for norepinephrine release, and 53.4 nM for serotonin release. wikipedia.org
The structural similarity extends to its β-keto analogue, mephedrone (B570743) (4-methylmethcathinone), which is also a non-selective monoamine transporter substrate that functions as a releaser. nih.govnih.gov While 4-MMA interacts primarily with monoamine transporters, related compounds like 3,4-methylenedioxymethamphetamine (MDMA) have also been shown to interact with other receptors, such as the σ₁ receptor, in a competitive manner. nih.gov This highlights that while the primary targets are the transporters, ring substitutions can introduce interactions with a wider range of receptors.
Chiral Centers as Determinants of Pharmacological Selectivity
The single chiral center in 4-methylmethamphetamine is a fundamental determinant of its pharmacological selectivity and potency. nih.govnih.gov As established, the (S)-enantiomers of N-alkylated 4-MA analogues are consistently more potent than their (R)-counterparts. nih.govnih.gov This stereoselectivity underscores the importance of the three-dimensional conformation of the drug molecule for optimal interaction with the binding pockets of the monoamine transporters.
The differences in pharmacological potency between enantiomers are a well-documented phenomenon for amphetamine-type stimulants. nih.gov The specific orientation of the methyl group on the alpha-carbon of the propylamino side chain dictates how effectively the molecule can bind to and induce a conformational change in the transporter protein, leading to either substrate transport (release) or inhibition (blockade). nih.gov
The synthesis route can determine the final enantiomeric composition of an amphetamine-like substance. researchgate.net While some related compounds like MDMA are often found as racemic mixtures, methamphetamine can be found in various enantiomeric compositions, including pure (S)-methamphetamine or pure (R)-methamphetamine. nih.gov The consistent observation that (S)-4-methylmethamphetamine is more potent than (R)-4-methylmethamphetamine highlights that the precise stereochemical configuration is crucial for its specific pharmacological actions. nih.govnih.gov
Advanced Analytical Methodologies for R 4 Methylmethamphetamine Characterization
Chromatographic Separation of Enantiomers and Positional Isomers
Chromatography is the cornerstone for separating complex mixtures of isomers. The structural similarity between the enantiomers and positional isomers of 4-methylmethamphetamine necessitates high-resolution chiral separation techniques.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of amphetamine-type substances. However, due to the volatility and thermal stability requirements, derivatization is often a necessary step. To separate the (R)- and (S)-enantiomers of 4-methylmethamphetamine, chiral stationary phases or the use of a chiral derivatizing agent is essential.
Research has shown that while non-chiral GC can separate positional isomers (2-, 3-, and 4-methylmethamphetamine), it cannot resolve the enantiomers. researchgate.net For enantiomeric separation, derivatizing agents such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) can be used to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com Alternatively, direct enantiomeric separation can be achieved using a chiral capillary column. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) is common in GC analysis to improve chromatographic properties and detection sensitivity. sigmaaldrich.comjfda-online.com
Table 1: Example GC-MS Parameters for Isomer Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent Gas Chromatograph with MS Detector swgdrug.org |
| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) swgdrug.org |
| Carrier Gas | Helium at 1 mL/min swgdrug.org |
| Injector Temp. | 280°C swgdrug.org |
| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min swgdrug.org |
| Derivatization | Heptafluorobutyric anhydride (HFBA) jfda-online.com |
Note: This table provides general parameters for isomer analysis; specific chiral columns and conditions are required for enantiomer separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant advantages for the analysis of biological samples and are highly effective for chiral separations without the need for derivatization. sigmaaldrich.com The development of advanced chiral stationary phases (CSPs) has been pivotal for the direct separation of amphetamine enantiomers.
Methods using glycopeptide-based CSPs (e.g., Astec Chirobiotic V2) or polysaccharide-based CSPs (e.g., Phenomenex Lux® AMP) have demonstrated successful baseline resolution of amphetamine and methamphetamine enantiomers. bu.edusciex.com These separations are typically achieved under reversed-phase conditions using mobile phases compatible with mass spectrometry, such as methanol/water or acetonitrile/water mixtures with additives like acetic acid or ammonium (B1175870) hydroxide (B78521) to optimize peak shape and ionization efficiency. sigmaaldrich.comsciex.com A key advantage of LC-MS/MS is its ability to simultaneously separate and identify multiple enantiomers in a single run. bu.edu
Table 2: Example Chiral LC-MS/MS Conditions for Enantiomer Separation
| Parameter | Condition 1 sciex.com | Condition 2 bu.edu |
|---|---|---|
| Instrument | Shimadzu Prominence HPLC with 3200 QTRAP® System | Agilent LC with Tandem Mass Spectrometer |
| Column | Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 µm) | Phenomenex Lux® AMP chiral column |
| Mobile Phase | Methanol, 0.1% glacial acetic acid, 0.02% ammonium hydroxide | Gradient with aqueous and organic mobile phases |
| Flow Rate | 250 µL/min | Not specified |
| Detection | Positive TurboIonSpray® ESI-MS/MS (MRM mode) | Tandem Mass Spectrometry |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering high efficiency and speed. Using a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase provides low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC.
For the chiral analysis of methamphetamines, SFC is often used with chiral stationary phases similar to those in HPLC. dea.gov The separation is optimized by adding a small percentage of an organic modifier (e.g., methanol, ethanol, isopropanol) and an additive (e.g., cyclohexylamine) to the mobile phase. dea.gov Studies have demonstrated that SFC can successfully resolve the enantiomers of methamphetamine and related compounds in under 7 minutes. dea.gov When coupled with a mass spectrometer, SFC-MS provides a highly sensitive and rapid method for quantitative analysis. lcms.cz
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Quantitative and Qualitative Analysis
Mass spectrometry is an indispensable tool for the analysis of (R)-4-Methylmethamphetamine, providing both qualitative structural information and highly sensitive quantitative data. It is almost always used as a detector following a chromatographic separation (GC, LC, or SFC).
Qualitative analysis by electron ionization (EI) GC-MS can be challenging, as positional isomers of methylmethamphetamine often produce virtually identical mass spectra. researchgate.netresearchgate.net The primary fragment ions may not always allow for unambiguous identification without chromatographic retention time data from an authenticated reference standard. For example, the EI mass spectrum of 4-methylamphetamine has been reported to show a base ion at m/z 56, rather than the expected m/z 44. researchgate.net
Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, particularly for quantitative analysis in complex matrices like blood or urine. nih.govnih.gov In MS/MS, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and improves the limits of detection (LOD) and quantification (LOQ). sciex.comnih.gov LC-MS/MS methods have been validated for the simultaneous determination of multiple amphetamine derivatives with LODs below 2 ng/mL. nih.gov
Table 3: Example MS/MS Parameters for Amphetamine Derivative Analysis
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) sciex.com |
| Precursor Ion (m/z) -> Product Ion (m/z) | Specific to the compound and its deuterated internal standard |
| Collision Gas | Argon researchgate.net |
| Application | Quantitative analysis in urine and blood nih.govnih.gov |
Spectroscopic Techniques for Structural and Stereochemical Confirmation
While chromatography coupled with mass spectrometry is excellent for separation and quantification, definitive structural confirmation often relies on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules, including positional isomers that are difficult to distinguish by MS alone. researchgate.netresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
For (R)-4-Methylmethamphetamine, ¹H NMR would confirm the presence and connectivity of all protons. Key diagnostic signals would include:
Aromatic Protons: A characteristic pattern for a para-substituted benzene (B151609) ring (typically two doublets). researchgate.net
Aliphatic Protons: Signals corresponding to the N-methyl group, the C-methyl group, the methine proton (CH), and the methylene (B1212753) protons (CH₂). researchgate.net
Aromatic Methyl Group: A singlet corresponding to the methyl group attached to the aromatic ring.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom, confirming the substitution pattern on the aromatic ring. researchgate.net Furthermore, advanced NMR techniques and the use of chiral derivatizing agents can be employed to differentiate between enantiomers. researchgate.net For instance, derivatization can create diastereomers that exhibit distinct chemical shifts in the NMR spectrum, allowing for stereochemical assignment and enantiomeric purity determination. researchgate.net Computational DFT calculations can also be used to predict and help interpret NMR spectra for different isomers. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| (R)-4-Methylmethamphetamine | - |
| (S)-4-Methylmethamphetamine | - |
| 2-Methylmethamphetamine | - |
| 3-Methylmethamphetamine | - |
| 4-Methylamphetamine | 4-MA |
| Amphetamine | AM |
| Methamphetamine | MA |
| 3,4-Methylenedioxyamphetamine | MDA |
| 3,4-Methylenedioxymethamphetamine | MDMA |
| 3,4-Methylenedioxy-N-ethylamphetamine | MDEA |
| (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA |
| Heptafluorobutyric anhydride | HFBA |
| Trifluoroacetic anhydride | TFAA |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC |
| Caffeine | - |
| Benzocaine | - |
| Ephedrine | - |
| Pseudoephedrine | - |
| Phentermine | - |
| 4-hydroxy-3-methoxyamphetamine | HMA |
| 4-hydroxy-3-methoxymethamphetamine | HMMA |
| N,N-dimethylamphetamine | DMA |
| 4-methoxy-N-ethylamphetamine | - |
| 4-methylthioamphetamine | 4-MTA |
| Pregabalin | - |
| Mirtazepine | - |
| Clonazepam | - |
| 2,5-dimethoxy-4-bromophenethylamine | 2C-B |
| Lactose | - |
| Cellulose | - |
| Sucrose | - |
| Starch | - |
| Polyvinylpyrrolidone | - |
| Sodium croscarmellose | - |
| Mitragynine | - |
| Phenibut | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a well-established and powerful analytical technique for the identification of organic molecules, including substituted phenethylamines like 4-methylmethamphetamine. nih.goviosrjournals.org The mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹) provides a wealth of information regarding the structural components and functional groups present within a molecule. nih.goviosrjournals.org The principle of FTIR involves shining infrared light at a sample and measuring the absorption of that light. fraserhealth.ca As the energy absorbed at specific wavelengths corresponds to the vibrations of particular chemical bonds, the resulting spectrum serves as a unique molecular "fingerprint." nih.gov
In forensic chemistry, FTIR is frequently used to identify illicit drugs, precursors, and cutting agents by matching the spectrum of an unknown substance against spectral libraries of known compounds. nih.govresearchgate.net For amphetamine-type substances, FTIR can rapidly provide a detailed breakdown of a sample's composition. youtube.com While gas chromatography-mass spectrometry (GC-MS) is a standard for quantitative analysis, FTIR offers a rapid and effective method for screening and identification. nih.gov
The analysis of 4-methylmethamphetamine isomers and related compounds can be challenging as they often produce nearly identical mass spectra. researchgate.net However, their infrared spectra can be used to distinguish between them. researchgate.net The infrared spectrum for a secondary amine hydrochloride, such as (R)-4-methylmethamphetamine, would be expected to show characteristic absorption patterns. These include absorbances consistent with a secondary amine halogen ion-pair and a para-disubstituted aromatic ring. researchgate.net
Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR for the analysis of illicit drugs, as it requires minimal sample preparation. nih.govresearchgate.net The infrared radiation penetrates a small depth into the sample, allowing for the analysis of solids and liquids in their native state. nih.gov
Table 1: Predicted FTIR Spectral Data for (R)-4-Methylmethamphetamine HCl based on Related Compounds
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Compound(s) |
| ~2700-3000 | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) | Methamphetamine, 4-Methoxy-N-ethylamphetamine HCl iosrjournals.orgresearchgate.net |
| ~2850-3000 | C-H Stretch | Aromatic & Aliphatic | Methamphetamine, Toluene iosrjournals.org |
| ~1600 | C=C Stretch | Aromatic Ring | Methamphetamine iosrjournals.org |
| ~1515 | C=C Stretch | Aromatic Ring (para-substituted) | 4-Methoxy-N-ethylamphetamine HCl researchgate.net |
| ~1450 | C-H Bend | CH₂, CH₃ | Methamphetamine iosrjournals.org |
| ~800-840 | C-H Bend (out-of-plane) | para-Disubstituted Aromatic Ring | 4-Methoxy-N-ethylamphetamine HCl researchgate.net |
| ~700-750 | C-H Bend (out-of-plane) | Monosubstituted Ring (reference) | Methamphetamine iosrjournals.org |
This table is predictive and based on spectral data from structurally similar compounds. Actual peak positions for (R)-4-Methylmethamphetamine may vary.
Derivatization Strategies for Enhanced Analytical Detection and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a specific analytical technique, most notably gas chromatography-mass spectrometry (GC-MS). jfda-online.com For amphetamine-type compounds, derivatization is often a necessary step to improve volatility, thermal stability, and chromatographic peak shape. jfda-online.comoup.com It can also enhance mass spectral quality and introduce specific structural features that aid in identification and quantification. oup.comsigmaaldrich.com
The presence of a secondary amine group in (R)-4-methylmethamphetamine makes it a prime candidate for derivatization. The primary goals of derivatizing this compound are to improve its chromatographic behavior and, crucially, to enable the differentiation of its stereoisomers. jfda-online.comresearchgate.net
Achiral Derivatization
Achiral derivatization aims to improve the general analytical properties of the molecule without distinguishing between its enantiomers. Common methods include acylation and silylation.
Acylation: This involves reacting the amine group with an acylating agent, typically a fluorinated anhydride. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used for amphetamines. oup.comnih.gov These reagents create stable, volatile derivatives with excellent chromatographic properties. nih.gov For instance, PFPA has been shown to be highly effective for the derivatization of multiple amphetamines and cathinones in oral fluid prior to GC-MS analysis. nih.gov
Silylation: Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens, like the one on the secondary amine of (R)-4-methylmethamphetamine. sigmaaldrich.com This replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, which can lower the derivative's boiling point and reduce its interaction with the GC column, preventing peak tailing. sigmaaldrich.com
Chiral Derivatization
To determine the specific enantiomer, such as (R)-4-methylmethamphetamine, chiral derivatization is employed. This strategy involves reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated and quantified using standard achiral chromatographic columns (e.g., a standard GC column). jfda-online.comresearchgate.net
Several CDAs are effective for the analysis of amphetamines:
N-trifluoroacetyl-L-prolyl chloride (L-TPC): This is a well-known and widely used CDA for the chiral separation of phenylalkylamines via GC-MS. researchgate.netoup.com It reacts with primary and secondary amine enantiomers to form diastereomeric amides that are readily separable. researchgate.net However, concerns about the optical purity of L-TPC itself have been noted, as any racemization can lead to imprecise quantification of the target enantiomers. oup.com
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPCl): Also known as Mosher's reagent, (R)-MTPCl is used to form diastereomeric amides with amphetamines, allowing for their stereochemical analysis by GC/MS. nih.gov
Chloroformates: Reagents like menthyl chloroformate (MCF) and 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro) have also been utilized for the chiral determination of amphetamine-related compounds, often in conjunction with high-performance liquid chromatography (HPLC). researchgate.netrsc.orgcapes.gov.br
The selection of a derivatization strategy depends on the analytical goal, whether it is general screening or specific enantiomeric quantification.
Table 2: Common Derivatization Reagents for Amphetamine-Type Compounds
| Reagent Type | Reagent Name | Abbreviation | Target Functional Group | Purpose |
| Achiral | ||||
| Acylating Agent | Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amine | Improved GC performance nih.gov |
| Acylating Agent | Pentafluoropropionic Anhydride | PFPA | Primary/Secondary Amine | Improved GC performance, sensitivity nih.gov |
| Acylating Agent | Heptafluorobutyric Anhydride | HFBA | Primary/Secondary Amine | Improved GC performance oup.comnih.gov |
| Silylating Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary/Secondary Amine | Improved volatility and peak shape sigmaaldrich.com |
| Chiral | ||||
| Acylating Agent | N-trifluoroacetyl-L-prolyl chloride | L-TPC | Primary/Secondary Amine | Enantiomeric separation (forms diastereomers) researchgate.netoup.com |
| Acylating Agent | (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | (R)-MTPCl | Primary/Secondary Amine | Enantiomeric separation (forms diastereomers) nih.gov |
| Chloroformate | Menthyl chloroformate | MCF | Primary/Secondary Amine | Enantiomeric separation researchgate.net |
Comparative Pharmacological Studies of R 4 Methylmethamphetamine Stereoisomers and Analogs
Differential Effects of (R)- vs. (S)-4-Methylmethamphetamine
Stereochemistry plays a pivotal role in the interaction of 4-methylmethamphetamine with monoamine transporters. Research demonstrates that the (S)-(+)-enantiomer of 4-methylmethamphetamine is a more potent and efficacious releaser at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters compared to its (R)-(-)-counterpart. nih.gov In studies using rat brain synaptosomes, (S)-4-methylmethamphetamine exhibited greater potency as a substrate-type releaser. nih.gov This stereoselectivity suggests that the spatial arrangement of the molecule is critical for optimal binding and transport by these monoamine transporters. The (R)-isomer, while still active, is consistently reported to be a less potent releaser. nih.gov
Distinctive Pharmacological Profiles Relative to Amphetamine and Methamphetamine
The pharmacological profile of 4-methylmethamphetamine distinguishes it from its parent compounds, amphetamine and methamphetamine. While all are central nervous system stimulants, the addition of the 4-methyl group significantly alters the interaction with monoamine transporters. nih.gov Methamphetamine is a potent stimulant primarily acting on dopamine and norepinephrine systems. uzh.ch Dextromethamphetamine, the more active isomer, is a stronger CNS stimulant than levomethamphetamine. wikipedia.org Amphetamine also primarily targets dopamine and norepinephrine release, with the d-isomer being three to five times more potent than the l-isomer. nih.gov
In contrast, 4-MMA acts as a more balanced releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.org This broader spectrum of activity is thought to contribute to its putative entactogenic effects, which are less pronounced with traditional amphetamines. Furthermore, the 4-methyl substitution appears to mitigate the dopaminergic neurotoxicity associated with methamphetamine. nih.govnih.gov While high doses of methamphetamine can be neurotoxic to dopaminergic neurons, 4-MMA shows minimal evidence of such damage. nih.govwikipedia.org This reduced neurotoxicity is a key distinguishing feature. The structural difference, specifically the addition of a methyl group to the nitrogen atom in methamphetamine, makes it more potent and longer-lasting than amphetamine. sanalake.com
Comparative Monoamine Release of Racemic 4-MMA and Related Amphetamines
| Compound | NE Release EC50 (nM) | DA Release EC50 (nM) | 5-HT Release EC50 (nM) |
|---|---|---|---|
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
| Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |
| 4-Methylamphetamine | 22.2 | 44.1 | 53.4 |
| 4-Methylmethamphetamine | 66.9 | 41.3 | 67.4 |
Data sourced from multiple studies and presented as a range where applicable. wikipedia.orgwikipedia.org
Enantioselective Differences in Monoamine System Modulation
The differential effects of the (R)- and (S)-enantiomers of 4-methylmethamphetamine are rooted in their enantioselective interactions with monoamine transporters. The (S)-(+)-isomer demonstrates higher potency and efficacy as a substrate for DAT, NET, and SERT. nih.gov This means it is more readily transported into the neuron, leading to a greater release of dopamine, norepinephrine, and serotonin.
Conversely, the (R)-(-)-isomer is a less effective substrate at these transporters. nih.gov This enantiomeric difference is a common feature among phenethylamine (B48288) stimulants. For instance, with amphetamine, the d-isomer (dextroamphetamine) is significantly more potent as a dopamine releaser than the l-isomer. nih.gov Similarly, for methcathinone, the (S)-enantiomer is more potent in inducing dopamine release than the (R)-enantiomer. nih.gov The stereochemical configuration of the molecule dictates how well it fits into the binding pocket of the transporter protein, influencing its ability to be transported and to induce reverse transport of monoamines.
Enantiomer Potency at Monoamine Transporters
| Enantiomer | Dopamine Transporter (DAT) Activity | Norepinephrine Transporter (NET) Activity | Serotonin Transporter (SERT) Activity |
|---|---|---|---|
| (S)-4-Methylmethamphetamine | Potent Releaser | Potent Releaser | Potent Releaser |
| (R)-4-Methylmethamphetamine | Less Potent Releaser | Less Potent Releaser | Less Potent Releaser |
Based on findings from in vitro studies. nih.gov
Emerging Research Frontiers for R 4 Methylmethamphetamine
In Silico Modeling and Computational Chemistry Approaches to Ligand-Receptor Interactions
In the realm of neuropharmacology, understanding the precise interactions between a ligand and its receptor is paramount to elucidating its mechanism of action. For (R)-4-methylmethamphetamine, computational chemistry and in silico modeling have become indispensable tools for predicting and analyzing these interactions at the molecular level. uaeh.edu.mx These methods allow researchers to construct three-dimensional models of both the ligand and its target receptors, primarily the monoamine transporters: dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov
Through techniques like molecular docking and molecular dynamics simulations, scientists can simulate the binding of (R)-4-methylmethamphetamine to these transporters. nih.govduq.edu These simulations provide insights into the binding affinity, orientation, and specific amino acid residues within the transporter that are crucial for the interaction. nih.govnih.gov For instance, docking studies can predict the binding free energy, offering a quantitative measure of the stability of the ligand-receptor complex. sci-hub.se This information is critical for understanding why (R)-4-methylmethamphetamine may exhibit preferential binding to one transporter over another, which in turn dictates its unique pharmacological profile. nih.gov
Furthermore, computational approaches can help identify key pharmacophoric features of the (R)-4-methylmethamphetamine molecule—the essential spatial arrangement of atoms or functional groups necessary for its biological activity. nih.gov By comparing the modeled interactions of the (R)- and (S)-enantiomers, researchers can gain a deeper understanding of the stereoselectivity of the transporters. nih.gov For example, studies have shown that the S(+) enantiomer of N-methyl-4-methylamphetamine is a more potent and efficacious releaser at DAT, NET, and SERT compared to the R(-) enantiomer. nih.gov
These in silico models are not only descriptive but also predictive. They can be used to design novel derivatives of (R)-4-methylmethamphetamine with altered receptor interaction profiles. By modifying specific functional groups on the parent molecule, researchers can computationally screen for analogs with potentially enhanced or diminished activity at specific transporters, guiding future synthetic efforts. nih.gov
Development of Novel Stereoselective Synthetic Strategies for Amphetamine Derivatives
The biological activity of amphetamine derivatives is highly dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing specific enantiomers, such as (R)-4-methylmethamphetamine, is a significant area of research. uwaterloo.ca Traditional synthetic routes often yield racemic mixtures, requiring subsequent resolution steps that can be inefficient and costly. nih.gov Modern organic synthesis, therefore, focuses on stereoselective strategies that directly produce the desired enantiomer in high purity. uwaterloo.ca
One promising approach involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary is removed. For example, reductive amination using a chiral amine like (S)-α-methylbenzylamine has been successfully employed in the asymmetric synthesis of amphetamine derivatives. nih.gov
Another strategy involves the use of chiral catalysts in reactions such as hydrogenation or alkylation. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Ring-opening reactions of chiral aziridines have also emerged as a powerful method for the stereoselective synthesis of amphetamines. nih.govgoogle.comgoogle.com This method allows for the controlled introduction of the amine and the adjacent stereocenter.
Recent advancements also include enzymatic transformations, where enzymes are used to catalyze stereoselective reactions with high efficiency and specificity under mild conditions. uwaterloo.ca These biocatalytic methods are often more environmentally friendly than traditional chemical syntheses. The table below summarizes some of the key modern stereoselective synthetic strategies.
| Synthetic Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov | High enantioselectivity, auxiliary can often be recovered and reused. nih.gov |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High turnover numbers, atom economy. |
| Aziridine (B145994) Ring-Opening | Stereospecific opening of a chiral aziridine ring with an organometallic reagent to form the desired amphetamine backbone. nih.govgoogle.comgoogle.com | Good control of stereochemistry, versatile for creating various derivatives. google.comgoogle.com |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions. uwaterloo.ca |
These novel synthetic methodologies are crucial for producing enantiomerically pure (R)-4-methylmethamphetamine for detailed pharmacological and toxicological studies, avoiding the confounding effects of the other enantiomer. nih.gov
Long-Term Adaptive Changes in Neurotransmitter Systems Following Exposure
Chronic exposure to amphetamine derivatives, including (R)-4-methylmethamphetamine, can lead to significant and lasting changes in the brain's neurotransmitter systems. nih.gov These neuroadaptations are believed to underlie many of the long-term behavioral and cognitive effects associated with these compounds. Research in this area focuses on understanding the persistent alterations in dopamine (DA), serotonin (5-HT), and other neurotransmitter pathways. nih.govpsychiatryonline.org
One of the most well-documented long-term effects of methamphetamine exposure is the depletion of monoamine neurotransmitters and their metabolites in various brain regions. nih.govmdpi.com This can be accompanied by a reduction in the number of dopamine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters from the synapse. americanaddictioncenters.org Such changes can lead to a hypo-dopaminergic and hypo-serotonergic state, potentially contributing to anhedonia, depression, and cognitive deficits. psychiatryonline.orgyoutube.com
Beyond simple depletion, chronic exposure can trigger a cascade of adaptive changes within the neuron. This includes alterations in the expression and function of postsynaptic receptors. For example, studies have shown changes in the density of dopamine D2 receptors in individuals with a history of methamphetamine use. nih.gov There is also evidence for alterations in glutamate (B1630785) receptor subunits, such as the NMDA and AMPA receptors, which are critical for synaptic plasticity and learning. frontiersin.org
Furthermore, long-term exposure can induce changes in the intracellular signaling pathways that are downstream of neurotransmitter receptors. This can involve alterations in the activity of protein kinases, such as Protein Kinase C (PKC) and Protein Kinase M zeta (PKMζ), which play crucial roles in memory formation and synaptic plasticity. frontiersin.org Epigenetic modifications, such as DNA methylation and histone modifications, have also been observed, suggesting that chronic drug exposure can lead to stable changes in gene expression that contribute to the persistent neurobiological and behavioral alterations. wikipedia.org
| Neurotransmitter System | Long-Term Adaptive Change | Potential Functional Consequence |
| Dopamine (DA) | Depletion of DA, reduction in DAT and D2 receptor density. nih.govmdpi.comamericanaddictioncenters.org | Anhedonia, impaired motivation, motor deficits. youtube.com |
| Serotonin (5-HT) | Depletion of 5-HT, reduction in SERT. psychiatryonline.orgnih.gov | Mood disturbances, impulsivity, cognitive deficits. psychiatryonline.org |
| Glutamate | Alterations in NMDA and AMPA receptor subunit expression. frontiersin.org | Impaired learning and memory, excitotoxicity. frontiersin.org |
| Intracellular Signaling | Changes in protein kinase activity (e.g., PKC, PKMζ). frontiersin.org | Altered synaptic plasticity and memory consolidation. frontiersin.org |
| Gene Expression | Epigenetic modifications (DNA methylation, histone modification). wikipedia.org | Stable changes in neuronal function and behavior. wikipedia.org |
Understanding these long-term adaptive changes is crucial for developing therapeutic strategies to mitigate the persistent neurological consequences of exposure to compounds like (R)-4-methylmethamphetamine.
Application of Proteomics and Metabolomics in Preclinical Studies
To gain a more comprehensive understanding of the molecular changes induced by (R)-4-methylmethamphetamine, researchers are increasingly turning to "omics" technologies, particularly proteomics and metabolomics. nih.gov These approaches allow for the large-scale, unbiased analysis of proteins and small-molecule metabolites, respectively, providing a snapshot of the cellular state following drug exposure. nih.govnih.gov
Proteomics involves the identification and quantification of the entire set of proteins expressed in a cell, tissue, or organism at a given time. thermofisher.com In preclinical studies of (R)-4-methylmethamphetamine, proteomics can be used to identify proteins that are up- or down-regulated in specific brain regions following drug administration. nih.govthermofisher.com This can reveal novel molecular targets and pathways affected by the drug that might be missed by more targeted approaches. For example, proteomic analyses have identified changes in proteins involved in:
Neuroprotection and Neuroplasticity: Such as stress-induced phosphoprotein and amphiphysin. thermofisher.com
Cellular Cytoskeleton and Energy Regulation: Indicating broad cellular stress and metabolic alterations. nih.govthermofisher.com
Synaptic Vesicle Function: Including proteins like synapsin II and complexin 2, suggesting effects on neurotransmitter release machinery. nih.gov
Protein Degradation and Redox Regulation: Highlighting the cellular response to oxidative stress. nih.gov
Metabolomics , on the other hand, focuses on the global analysis of endogenous small molecules (metabolites) within a biological system. nih.gov This provides a functional readout of the cellular phenotype and can reveal drug-induced perturbations in metabolic pathways. nih.govbohrium.com Preclinical metabolomics studies of methamphetamine have identified alterations in:
Energy Metabolism: Changes in levels of lactate (B86563) and succinate, suggesting an impact on cellular energy production. nih.gov
Amino Acid Pathways: Alterations in tryptophan levels, a precursor to serotonin. nih.gov
Lipid Metabolism: Changes in phosphocholine (B91661) and fatty acids, indicating effects on cell membrane integrity and signaling. nih.govbohrium.com
Antioxidant Response: Increased levels of ergothioneine, an endogenous antioxidant, suggesting a compensatory response to oxidative stress. nih.gov
The integration of proteomics and metabolomics data can provide a more holistic view of the neurobiological effects of (R)-4-methylmethamphetamine, from changes in protein expression to downstream alterations in cellular metabolism. This multi-omics approach holds great promise for identifying biomarkers of exposure and for uncovering novel mechanisms of action and neurotoxicity. nih.govresearchgate.net
| Omics Approach | Key Findings in Amphetamine Research | Significance |
| Proteomics | Identification of differentially expressed proteins related to neuroprotection, synaptic function, and energy metabolism. nih.govthermofisher.com | Uncovering novel molecular targets and pathways affected by drug exposure. nih.govthermofisher.com |
| Metabolomics | Alterations in metabolites involved in energy metabolism, amino acid pathways, and antioxidant responses. nih.govnih.gov | Providing a functional readout of cellular perturbations and identifying potential biomarkers. nih.govbohrium.com |
Q & A
Q. What analytical methods are recommended for distinguishing (R)-4-methylmethamphetamine from its regioisomers in forensic and research settings?
Gas chromatography (GC) combined with infrared spectroscopy (IR) or derivatization techniques is critical for differentiating (R)-4-methylmethamphetamine from structurally similar regioisomers (e.g., 2- and 3-methylmethamphetamine). Mass spectrometry (MS) alone is insufficient due to identical fragmentation patterns across isomers. Acetyl derivatization followed by GC-IRD analysis enables precise identification of ring-substituted positions, as demonstrated in studies resolving 2-, 3-, and 4-methylmethamphetamine isomers .
Q. What are the challenges in synthesizing (R)-4-methylmethamphetamine with high enantiomeric purity?
Achieving enantiomeric purity requires chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis. Researchers should cross-validate synthetic routes using databases like SciFinder or Reaxys to confirm novelty and reproducibility. Supervisory consultation is advised for optimizing reaction conditions (e.g., temperature, catalysts) and characterizing intermediates via NMR or X-ray crystallography .
Q. How can metabolite profiling of (R)-4-methylmethamphetamine be conducted in biological samples?
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is preferred for detecting phase I/II metabolites in urine or plasma. Studies on methylamphetamine isomers in rats identified hydroxylated and glucuronidated metabolites, with sample preparation involving solid-phase extraction and enzymatic hydrolysis. Cross-referencing with reference standards ensures accurate identification .
Advanced Research Questions
Q. What mechanisms underlie the differential neurotoxicity of (R)-4-methylmethamphetamine compared to methamphetamine?
(R)-4-Methylmethamphetamine exhibits reduced dopaminergic neurotoxicity compared to methamphetamine, likely due to its lower affinity for dopamine transporters (DAT) and reduced induction of oxidative stress. In vitro models show attenuated reactive oxygen species (ROS) production and mitochondrial dysfunction, though in vivo studies reveal species-specific variability in neurotoxic thresholds. Comparative studies using fluorinated analogs (e.g., 2-FMA) highlight structural substituents' role in modulating toxicity .
Q. How do in vitro neurotoxicity models for (R)-4-methylmethamphetamine compare to in vivo findings, and what factors contribute to discrepancies?
In vitro models often underestimate neurotoxicity due to simplified systems lacking blood-brain barrier (BBB) dynamics or compensatory mechanisms. For example, in vitro assays may fail to replicate chronic exposure effects observed in vivo, such as microglial activation or BBB disruption. Combining microfluidic BBB models with longitudinal in vivo behavioral assessments improves translational validity .
Q. How can researchers resolve contradictions in pharmacokinetic data for (R)-4-methylmethamphetamine across studies?
Discrepancies in half-life, bioavailability, or metabolite profiles may arise from differences in administration routes (oral vs. intravenous), species metabolism, or analytical sensitivity. Standardizing protocols (e.g., dosing regimens, biofluid collection times) and using isotopically labeled internal controls enhance data reproducibility. Meta-analyses of existing datasets can identify confounding variables .
Q. What experimental strategies are recommended for studying the stereoselective effects of (R)-4-methylmethamphetamine?
Enantiomer-specific assays (e.g., chiral receptor binding studies) and enantiopure reference standards are essential. For example, (R)-4-methylmethamphetamine’s interaction with trace amine-associated receptor 1 (TAAR1) may differ from its (S)-isomer. Computational docking simulations paired with in vitro functional assays (e.g., cAMP accumulation) can elucidate stereochemical influences .
Methodological Considerations
- Data Validation : Triangulate findings using multiple analytical techniques (e.g., GC-IRD, LC-HRMS) and cross-laboratory collaborations to address reproducibility concerns .
- Ethical Reporting : Disclose synthetic protocols, purity levels, and safety data to comply with institutional guidelines and ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
